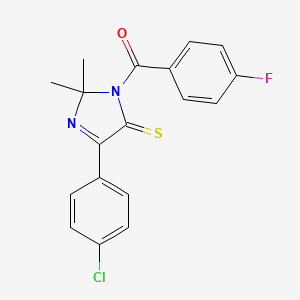![molecular formula C22H21FN2O2S B6480975 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223914-43-9](/img/structure/B6480975.png)
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (FMBD) is a newly synthesized compound with potential biomedical and pharmaceutical applications. FMBD is a member of the diazaspirocyclic compounds and is a novel scaffold for drug discovery. It has an intriguing structural complexity and a wide range of potential applications.
作用機序
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been found to have multiple mechanisms of action. It has been found to inhibit the activity of several enzymes and proteins, including protein kinase C, cyclooxygenase-2, and peroxisome proliferator-activated receptor gamma. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects. Additionally, this compound has been found to have anti-hyperglycemic and anti-hyperlipidemic effects.
実験室実験の利点と制限
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several advantages and limitations for lab experiments. One of the advantages of this compound is its structural complexity, which makes it a potential scaffold for drug discovery. Additionally, this compound has been found to have multiple mechanisms of action and has been found to have several biochemical and physiological effects. However, this compound is a newly synthesized compound and thus, there is limited research available on its effects and applications.
将来の方向性
Future research on 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione could focus on exploring its potential applications in treating cardiovascular and metabolic diseases. Additionally, further research could be conducted to explore the potential of this compound as an anticancer agent and as a bio-imaging agent. Additionally, further research could be conducted to explore the potential of this compound as a fluorescent probe for the detection of intracellular proteins. Additionally, further research could be conducted to explore the potential of this compound to inhibit the activity of various enzymes and proteins. Finally, further research could be conducted to explore the potential of this compound to induce apoptosis in cancer cells.
合成法
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be synthesized through a multi-step process. The first step involves the synthesis of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]decane (this compound-1) starting from 4-fluorobenzaldehyde and 4-methoxyphenylhydrazine. The second step involves the conversion of this compound-1 to this compound via an intramolecular cyclization reaction.
科学的研究の応用
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been studied in various scientific research fields. It has been used as a scaffold for drug discovery and has been found to have potential applications in treating cardiovascular and metabolic diseases. This compound has also been studied for its potential as an anticancer agent. Additionally, this compound has been explored for its potential to be used as a bio-imaging agent and as a fluorescent probe for the detection of intracellular proteins.
特性
IUPAC Name |
(4-fluorophenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2S/c1-27-18-11-7-15(8-12-18)19-21(28)25(22(24-19)13-3-2-4-14-22)20(26)16-5-9-17(23)10-6-16/h5-12H,2-4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROCSEMXBSXMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480895.png)
![N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B6480902.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480918.png)
![N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6480933.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B6480938.png)
![1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480951.png)
![2-(2,4-dichlorophenoxy)-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6480952.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6480957.png)
![1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6480965.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B6480969.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6480979.png)
![2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480986.png)
![2,6-difluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480992.png)